Ethyl 2-(6-methylpyridin-3-yl)-2-oxoacetate
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Overview
Description
Ethyl 2-(6-methylpyridin-3-yl)-2-oxoacetate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and an ethyl ester group at the 2-position. It is commonly used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to interact with a variety of biological targets, including various enzymes and receptors . These targets play crucial roles in numerous biological processes, including cellular signaling, metabolic pathways, and immune responses .
Mode of Action
For instance, some imidazole derivatives have been found to inhibit certain enzymes, thereby modulating their associated biochemical pathways . Similarly, indole derivatives have been reported to bind with high affinity to multiple receptors, influencing their signaling pathways .
Pharmacokinetics
For instance, some pyridin-3-yl-pyrimidin-2-yl derivatives have been evaluated for their pharmacokinetic profiles .
Result of Action
For instance, some pyridin-3-yl-pyrimidin-2-yl derivatives have been found to exhibit better anti-fibrotic activities than certain reference drugs .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the activity of many chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-methylpyridin-3-yl)-2-oxoacetate typically involves the reaction of 6-methylpyridin-3-amine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-methylpyridin-3-yl)-2-oxoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: this compound can be oxidized to form 2-(6-methylpyridin-3-yl)-2-oxoacetic acid.
Reduction: Reduction can yield 2-(6-methylpyridin-3-yl)-2-hydroxyethyl acetate.
Substitution: Halogenation can produce compounds like 2-(6-chloropyridin-3-yl)-2-oxoacetate.
Scientific Research Applications
Ethyl 2-(6-methylpyridin-3-yl)-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(5-methylpyridin-3-yl)-2-oxoacetate
- Ethyl 2-(6-chloropyridin-3-yl)-2-oxoacetate
- Ethyl 2-(6-fluoropyridin-3-yl)-2-oxoacetate
Uniqueness
Ethyl 2-(6-methylpyridin-3-yl)-2-oxoacetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific interactions with molecular targets are required.
Properties
IUPAC Name |
ethyl 2-(6-methylpyridin-3-yl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-3-14-10(13)9(12)8-5-4-7(2)11-6-8/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYBRNCCKRCVMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CN=C(C=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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